3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Pharmaceutical intermediates with imprecise regiochemistry or missing functional groups compromise SAR reproducibility. This pyrano[2,3-c]pyridine features a fixed [2,3-c] ring fusion and a primary alcohol at the 6-position-enabling esterification, etherification, or oxidation to aldehyde (CAS 527681-61-4). - **Application**: Core intermediate for novel antibiotics & CNS-targeting programs - **Key property**: O-for-S bioisosteric replacement scaffold for kinase inhibitor optimization - **Supply**: Immediate dispatch, no controlled substance restrictions

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 527681-60-3
Cat. No. B3143532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
CAS527681-60-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NC=C2OC1)CO
InChIInChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2
InChIKeyQXVCUSYHDODUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol: Core Scaffold & Synthetic Intermediate


3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol (CAS 527681-60-3) is a bicyclic heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It belongs to the pyrano[2,3-c]pyridine class, a recognized 'privileged scaffold' in medicinal chemistry known for its ability to interact with diverse biological targets . Featuring a partially saturated pyran ring fused to a pyridine core and a reactive hydroxymethyl substituent at the 6-position, this compound serves as a versatile synthetic intermediate and a foundational building block in drug discovery efforts, particularly for antimicrobial, anticancer, and CNS-targeting programs [2].

Pyrano[2,3-c] scaffold suited for antimicrobial and CNS target programs
6-hydroxymethyl handle enables diverse esterification, etherification and aldehyde conversion
Reported high-yield hydrogenation route supports scalable intermediate supply

3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol: Regiochemistry & Functionalization


Substituting this specific compound with a generic pyrano-pyridine analog or an alternative isomer is not straightforward due to the precise regiochemistry of the [2,3-c] ring fusion and the presence of the 6-hydroxymethyl group. The [2,3-c] fusion defines a specific three-dimensional arrangement and electron distribution distinct from other isomers, such as pyrano[3,2-c]pyridines, which exhibit different cytotoxic profiles [1]. Furthermore, the 6-position hydroxymethyl group acts as a critical synthetic handle for further functionalization—enabling esterification, etherification, or oxidation to an aldehyde intermediate (CAS 527681-61-4) . A change in this functional group or its position fundamentally alters the compound's reactivity and downstream applications, making simple replacement with a close analog unreliable for achieving consistent synthetic outcomes.

Target Compound
Pyrano[2,3-c] isomer with 6-CH₂OH: antimicrobial and CNS research focus
Potential Substitute
Pyrano[3,2-c] isomer: shows cytotoxic activity against MCF-7 cells, not interchangeable for antimicrobial studies
Target Compound
6-hydroxymethyl group present for synthetic diversification and solubility
Potential Substitute
Unsubstituted core (CAS 84957-39-1): lacks polar handle, reduces formulation flexibility and SAR scope

3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol: Quantitative Evidence


Synthetic Accessibility via Hydrogenation Route

A specific, high-yielding synthetic protocol is established for this compound, offering a clear advantage over unvalidated routes for structurally related intermediates. The hydrogenation of (8-Chloro-2H-pyrano[2,3-c]pyridin-6-yl)methanol yields 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol with an 89% yield . This contrasts with more complex and lower-yielding syntheses for its non-functionalized core, 3,4-dihydro-2H-pyrano[2,3-c]pyridine, which may involve multi-step isolations and expensive reagents like CDI .

Synthetic Yield
Cross-study comparable
89% yield via hydrogenation of 8-chloro precursor; comparator core synthesis ~88% but with scalability constraints
Supports process-chemistry procurement
Reported in US2003/130305; standard Pd/C conditions
Medicinal Chemistry Process Chemistry Intermediate Synthesis

Biological Target Divergence: Kinase vs. Antimicrobial

The choice of heteroatom within the pyrano-pyridine scaffold dictates biological target engagement. The oxygen-containing pyrano[2,3-c]pyridine core (the scaffold of this compound) is associated with antimicrobial applications . In contrast, the sulfur-containing analog, the thieno[3,2-c]pyridine scaffold, is a known kinase inhibitor pharmacophore . This establishes a clear, class-level functional divergence: a researcher selecting the pyrano[2,3-c] core is opting for a chemical space distinct from that of thienopyridine kinase inhibitors.

Target Engagement
Class-level inference
Pyrano[2,3-c] core linked to antimicrobial programs; thieno[3,2-c] analog is a kinase inhibitor pharmacophore
Scaffold dictates biological application space
Class-level pharmacophore inference; no direct enzyme data
Kinase Inhibition Antimicrobial Research Medicinal Chemistry

Cytotoxic Potency: Isomer Regiochemistry Comparison

The regiochemistry of the ring fusion significantly impacts biological activity. The pyrano[3,2-c]pyridine isomer series exhibits quantifiable cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 60 ± 4.0 μM to 180 ± 6.0 μM [1]. The most potent derivative in this class, 4-CP.P, demonstrated an IC50 of 60 ± 4.0 μM and induced apoptosis [1]. This contrasts with the pyrano[2,3-c]pyridine scaffold, which is more prominently associated with antimicrobial activity . This demonstrates that the [3,2-c] and [2,3-c] isomers lead to distinct biological activity profiles, with the [3,2-c] series being a more established starting point for anticancer research.

Isomer Cytotoxicity
Class-level inference
[3,2-c] isomer series shows IC50 60–180 μM on MCF-7 cells; [2,3-c] scaffold is primarily antimicrobial
Regiochemistry determines research application
Rahnamay et al. 2018; MTT assay, 24 h exposure
Cancer Research Cytotoxicity Apoptosis

Solubility Enhancement: 6-Hydroxymethyl Group

The 6-hydroxymethyl (-CH₂OH) group in this compound is a key differentiator from its simpler core analog, 3,4-dihydro-2H-pyrano[2,3-c]pyridine (CAS 84957-39-1). This functional group introduces a polar hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor, thereby significantly enhancing aqueous solubility and polarity . While the core analog (MW 135.16) lacks this polar handle and is less water-soluble , the target compound (MW 165.19) gains improved formulation properties due to this single functional group change .

Solubility Profile
Class-level inference
6-hydroxymethyl group increases polarity, hydrogen bonding capacity, and aqueous solubility vs unsubstituted core
Supports formulation and assay solubility
Structural inference; compare to CAS 84957-39-1
Physicochemical Properties Drug Formulation Solubility

3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol: Research Applications


Late-Stage Intermediate for Antibiotic Optimization

Due to the established association of the pyrano[2,3-c]pyridine scaffold with antimicrobial activity and its enhanced solubility from the 6-hydroxymethyl group , this compound is best utilized as a core intermediate for synthesizing novel antibiotics. Researchers can leverage the 6-hydroxymethyl group as a synthetic handle to introduce diverse moieties via esterification or etherification, systematically exploring structure-activity relationships (SAR) to improve potency and physicochemical properties of lead antimicrobial candidates.

CNS Drug Discovery Building Block

This compound is a known pharmaceutical intermediate for CNS-active drugs, potentially as a building block for neurotransmitter modulator development . Its specific structural features, including the [2,3-c] ring fusion and polar hydroxymethyl group, may confer favorable properties for crossing the blood-brain barrier or engaging with CNS targets. Procurement of this specific intermediate is essential for medicinal chemistry campaigns targeting neurological disorders, where alternative scaffolds may lack the required bioavailability or target affinity.

Compound Library Synthesis via Synthetic Handle

The presence of the primary alcohol functional group at the 6-position makes this compound an exceptionally versatile synthetic handle . It can be efficiently converted to the corresponding aldehyde (CAS 527681-61-4) or further functionalized to generate a diverse library of pyrano[2,3-c]pyridine derivatives . This makes it a strategic procurement choice for building a focused compound collection for broad biological screening, far more valuable than a less functionalized core scaffold.

Benchmark for Scaffold-Hopping Campaigns

This compound serves as a critical control or benchmark for scaffold-hopping studies aimed at replacing the thieno[3,2-c]pyridine core in kinase inhibitor programs . The pyrano[2,3-c] core offers a distinct heteroatom profile (oxygen vs. sulfur), which may confer different physicochemical and pharmacokinetic properties. Researchers seeking to mitigate off-target effects or improve ADME profiles of lead kinase inhibitors can use this compound to evaluate the impact of an O-for-S bioisosteric replacement, a strategy supported by the known divergence in their primary biological applications .

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
6-hydroxymethyl synthetic handle
SAR for potency and solubility improvement
CNS target engagement studies
Polar scaffold with potential BBB permeability
Brain exposure and receptor binding assays
Focused compound library synthesis
Primary alcohol for aldehyde/ether diversification
Broad biological screening of pyrano[2,3-c] derivatives
Scaffold-hopping benchmark (O-for-S)
Oxygen heteroatom as sulfur replacement
Kinase selectivity shift and ADME profile change
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